While Methyl 2-[(4-fluorobenzoyl)amino]benzoate itself lacks dedicated research, similar compounds like Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate have been synthesized and studied for their potential in drug design []. This suggests a possible application of Methyl 2-[(4-fluorobenzoyl)amino]benzoate in pharmaceutical research.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorobenzoyl)amino]benzoate would depend on its specific application. Research on analogous compounds, such as Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, reveals their ability to act as enzyme inhibitors []. This suggests that Methyl 2-[(4-fluorobenzoyl)amino]benzoate might also interact with specific biological targets and modulate their activity.
Applications
Medicinal chemistry: The structural similarity to known bioactive compounds indicates potential for drug discovery. Its activity against various diseases, such as cancer, malaria, and inflammatory diseases, needs to be explored [, ].
Agrochemicals: Given the insecticidal properties of some methyl benzoate derivatives, Methyl 2-[(4-fluorobenzoyl)amino]benzoate could be investigated for its potential as a safer alternative to conventional pesticides [].
Compound Description: This compound is a substituted methyl benzoate derivative synthesized via a multicomponent reaction involving substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. Research suggests its potential utility in drug design. []
Compound Description: This compound is a phenylindolizine-based drug demonstrating inhibitory activity against Mycobacterium tuberculosis. Structural analysis reveals a significant role of C—H⋯O, C—H⋯F, and C—H⋯π interactions in its crystal structure formation. []
Compound Description: This compound exhibits a V-shaped conformation stabilized by intra- and intermolecular hydrogen bonding. The crystal structure is further characterized by R22(14) loops generated through C—H⋯O interactions. []
4. Methyl 2-amino-3-bromobenzoate []
Compound Description: Identified as a potent Lactoperoxidase (LPO) enzyme inhibitor (Ki = 0.033 ± 0.004 μM), this methyl benzoate derivative interacts with the LPO binding cavity through hydrogen bonding with residues Asp108, Ala114, and His351. []
Compound Description: Characterized by a V-shaped conformation, this compound contains a urea group, a pyrimidine ring, and a sulfur atom in its basal plane. It forms dimers through intermolecular N—H⋯N hydrogen bonds and exhibits crystal structure stabilization through π–π interactions. []
6. Methyl 4‐amino‐2‐bromo benzoate []
Compound Description: This methyl benzoate derivative exhibits potent Paraoxonase 1 (PON1) enzyme inhibitory activity (KI = 25.10 ± 4.73 μM), potentially impacting the metabolism of various compounds, including drugs and insecticides. []
Compound Description: Identified as a potent tubulin polymerization inhibitor, this indenopyrazole derivative exhibits promising antiproliferative activity against human cancer cell lines without significant antimicrobial or antimalarial activity at lower concentrations (100 nM). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, non-peptide KV1.3 channel antagonist that preferentially binds to the C-type inactivated state of the channel (IC50 ~ 200 nM) . Inhibits KV1.4 with an IC50 of ~ 300 nM. Selective over KV1.1, KV1.2, KV1.5, KV1.6, KV3.1-4, and KV4.2.
Dopamine D2-like receptor antagonist that displays some selectivity for D4 receptors (Ki values are 0.54 and 2.5 nM for D4 and D2 receptors respectively).
Potent, selective group III metabotropic glutamate receptor antagonist. Selective inhibition for L-AP4-sensitive presynaptic mGluR on primary afferent terminals in spinal cord (KD = 51 μM) compared to the (1S,3S)-ACPD-sensitive presynaptic mGlu (KD > 700 μM). No activity on postsynaptic mGlu receptors or ionotropic glutamate receptors on neonatal rat motoneurons. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Selective group III metabotropic glutamate receptor antagonist. Displays an apparent KD of 51 μM for the L-AP4-sensitive presynaptic mGluR on primary afferent terminals in spinal cord compared to > 700 μM for the (1S,3S)-ACPD-sensitive presynaptic mGlu in the same system. Has no activity on postsynaptic mGlu receptors or on ionotropic glutamate receptors on neonatal rat motoneurons.